- Heterocyclic Chromophore Amphiphiles and their Supramolecular Polymerization, Angewandte Chemie, 2023, 62(17),

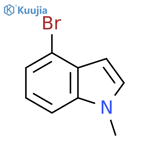

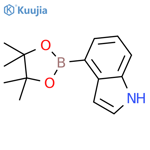

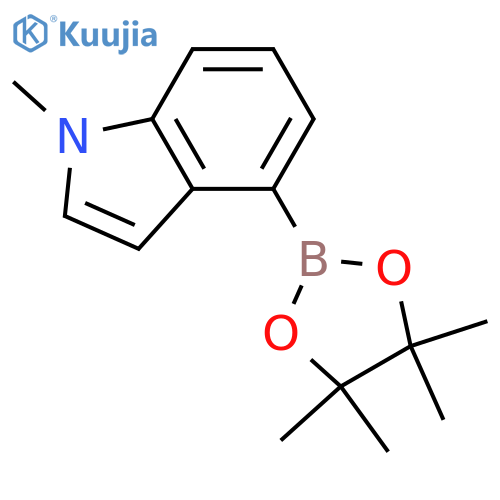

Cas no 898289-06-0 (1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

898289-06-0 structure

商品名:1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS番号:898289-06-0

MF:C15H20BNO2

メガワット:257.135804176331

MDL:MFCD08690266

CID:719688

PubChem ID:18525785

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 化学的及び物理的性質

名前と識別子

-

- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- 1H-Indole,1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole

- 1-METHYLINDOL-4-BORONIC ACID, PINACOL ESTER

- 1-Methy-1H-indol-4-ylboronic acid pinacol ester

- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (ACI)

- 1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole

- 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, AldrichCPR

- DB-078500

- 898289-06-0

- SCHEMBL2216834

- CS-0138029

- MFCD08690266

- SB39701

- DTXSID10594541

- Z2050045918

- (1-METHYL-1H-INDOL-4-YL)BORONIC ACID PINACOL ESTER

- EN300-6739225

- 1H-Indole, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- J-504938

- AKOS016000327

- CBEYYYCGOCYJIK-UHFFFAOYSA-N

- FS-6016

-

- MDL: MFCD08690266

- インチ: 1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)12-7-6-8-13-11(12)9-10-17(13)5/h6-10H,1-5H3

- InChIKey: CBEYYYCGOCYJIK-UHFFFAOYSA-N

- ほほえんだ: O1C(C)(C)C(C)(C)OB1C1C2C=CN(C=2C=CC=1)C

計算された属性

- せいみつぶんしりょう: 257.15900

- どういたいしつりょう: 257.1587090g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 342

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.4Ų

じっけんとくせい

- 密度みつど: 1.05

- ゆうかいてん: 94.5-96.5

- ふってん: 391.3°C at 760 mmHg

- フラッシュポイント: 190.5°C

- 屈折率: 1.533

- PSA: 23.39000

- LogP: 2.47750

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole セキュリティ情報

- 危害声明: Harmful

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR8699-1g |

1-Methyl-1H-indole-4-boronic acid, pinacol ester |

898289-06-0 | 97% | 1g |

£98.00 | 2025-02-20 | |

| Enamine | EN300-6739225-0.25g |

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

898289-06-0 | 95% | 0.25g |

$48.0 | 2023-07-10 | |

| eNovation Chemicals LLC | D642041-5G |

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

898289-06-0 | 97% | 5g |

$480 | 2024-07-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0638P-1g |

1-Methy-1H-indol-4-ylboronic acid pinacol ester |

898289-06-0 | 96% | 1g |

¥830.67 | 2025-01-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5012-10G |

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

898289-06-0 | 97% | 10g |

¥ 5,940.00 | 2023-04-13 | |

| eNovation Chemicals LLC | Y1000760-5g |

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |

898289-06-0 | 95% | 5g |

$550 | 2024-08-02 | |

| TRC | M343708-100mg |

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

898289-06-0 | 100mg |

$ 95.00 | 2022-06-03 | ||

| abcr | AB467368-1 g |

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole; min. 95% |

898289-06-0 | 1g |

€307.30 | 2023-04-21 | ||

| Apollo Scientific | OR8699-50mg |

1-Methyl-1H-indole-4-boronic acid, pinacol ester |

898289-06-0 | 97% | 50mg |

£15.00 | 2025-02-20 | |

| Enamine | EN300-6739225-5.0g |

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

898289-06-0 | 95% | 5.0g |

$386.0 | 2023-07-10 |

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 80 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane , Tripotassium phosphate Catalysts: Dichlorobis(tricyclohexylphosphine)nickel Solvents: Toluene ; 15 h, 120 °C

リファレンス

- Cine substitution of arenes using the aryl carbamate as a removable directing group, Organic Letters, 2012, 14(11), 2918-2921

ごうせいかいろ 3

はんのうじょうけん

1.1 Catalysts: Palladium diacetate , 2-(Dicyclohexylphosphino)biphenyl Solvents: 1,4-Dioxane ; rt; 30 min, rt

1.2 Reagents: Triethylamine Solvents: 1,4-Dioxane ; rt; 2 - 8 h, 80 °C

1.2 Reagents: Triethylamine Solvents: 1,4-Dioxane ; rt; 2 - 8 h, 80 °C

リファレンス

- Convenient synthesis of 1H-indol-1-yl boronates via palladium(0)-catalyzed borylation of bromo-1H-indoles with 'pinacolborane', Helvetica Chimica Acta, 2006, 89(5), 936-946

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C → rt

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

リファレンス

- Catalytic (3 + 2) annulation of donor-acceptor aminocyclopropane monoesters and indoles, Chemical Science, 2021, 12(25), 8706-8712

ごうせいかいろ 5

はんのうじょうけん

1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , 1,3-Dihydro-4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: Toluene ; 5 min, rt

1.2 Solvents: Toluene ; rt; 15 h, 130 °C

1.2 Solvents: Toluene ; rt; 15 h, 130 °C

リファレンス

- Rhodium-catalyzed borylation of aryl 2-pyridyl ethers through cleavage of the carbon-oxygen bond: borylative removal of the directing group, Journal of the American Chemical Society, 2015, 137(4), 1593-1600

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C; 1 h, rt; rt → 0 °C

1.2 0 °C → rt; 30 min, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 0 °C → rt; 30 min, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

リファレンス

- Iron-iodine co-catalysis towards tandem C-N/C-C bond formation: one-pot regioselective synthesis of 2-amino-3-alkylindoles, Organic Chemistry Frontiers, 2022, 9(22), 6165-6171

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C

リファレンス

- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation, ACS Catalysis, 2022, 12(15), 8904-8910

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C; 1 h, rt; rt → 0 °C

1.2 0 °C → rt; 30 min, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 0 °C → rt; 30 min, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Copper-iodine co-catalyzed C-H aminoalkenylation of indoles via temperature-controlled selectivity switch: facile synthesis of 2-azolyl-3-alkenylindoles, Organic Chemistry Frontiers, 2022, 9(14), 3794-3799

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Raw materials

- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Bis(pinacolato)diborane

- Pinacolborane

- 4-Bromo-1-methyl-1H-indole

- 1-Methyl-1H-indol-4-OL

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Preparation Products

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 関連文献

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

898289-06-0 (1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole) 関連製品

- 871125-67-6(2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-9,9a-Dihydro-4ah-Carbazole)

- 388116-27-6(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

- 642494-36-8(6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

- 855738-89-5(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole)

- 269410-24-4(Indole-5-boronic acid, pinacol ester)

- 683229-61-0(1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

- 837392-62-8(1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

- 87102-11-2(Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate)

- 1518902-89-0(2-cyclohexyl-4,4,4-trifluorobutan-1-amine)

- 2228517-68-6(2-azido-2-(2,5-dimethylphenyl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:898289-06-0)1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

清らかである:99%/99%/99%

はかる:10g/5g/1g

価格 ($):531.0/442.0/273.0